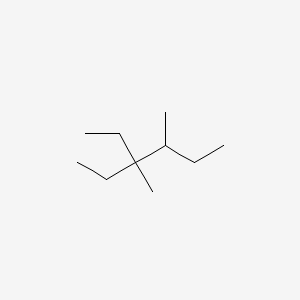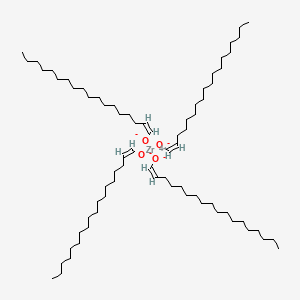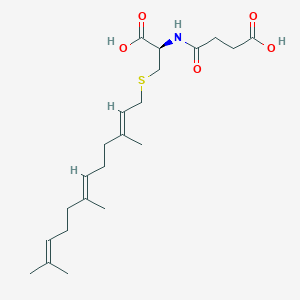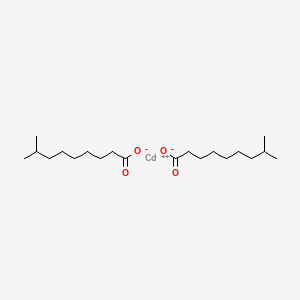
Cadmium isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium isodecanoate is an organometallic compound with the chemical formula Cd(C_10H_19O_2)_2. It is a cadmium salt of isodecanoic acid, where cadmium is in the +2 oxidation state. This compound is known for its applications in various fields, including catalysis, material science, and as a precursor for the synthesis of other cadmium-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium isodecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with isodecanoic acid. The reaction typically involves heating the cadmium compound with isodecanoic acid in an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CdO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Cd(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium salts with isodecanoic acid under controlled conditions. The process involves maintaining specific temperatures and pressures to ensure complete reaction and high yield. The product is then purified through recrystallization or distillation to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or oxygen at elevated temperatures. This leads to the formation of cadmium oxide and other by-products.
Reduction: The compound can be reduced to elemental cadmium under specific conditions, such as in the presence of strong reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where the isodecanoate ligands are replaced by other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Hydrogen gas, high temperatures, and pressures.
Substitution: Halides (e.g., chlorine, bromine), phosphines, and other ligands.
Major Products Formed:
Oxidation: Cadmium oxide (CdO).
Reduction: Elemental cadmium (Cd).
Substitution: Cadmium halides (e.g., CdCl_2, CdBr_2).
Aplicaciones Científicas De Investigación
Cadmium isodecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cadmium-containing compounds and materials. It is also employed in catalysis for various organic reactions.
Biology: Cadmium compounds, including this compound, are studied for their interactions with biological systems, particularly their toxicological effects and mechanisms of action.
Medicine: Research is ongoing to explore the potential use of cadmium compounds in medical imaging and as therapeutic agents, although their toxicity remains a significant concern.
Industry: this compound is used in the production of cadmium-based pigments, coatings, and stabilizers for plastics.
Mecanismo De Acción
The mechanism by which cadmium isodecanoate exerts its effects involves several pathways:
Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Disruption of Calcium Signaling: Cadmium can interfere with calcium signaling pathways, affecting various cellular processes.
Epigenetic Modifications: Cadmium exposure can lead to changes in DNA methylation and histone modifications, altering gene expression and potentially leading to carcinogenesis.
Comparación Con Compuestos Similares
Cadmium isodecanoate can be compared with other cadmium carboxylates, such as cadmium acetate, cadmium stearate, and cadmium oleate. These compounds share similar properties but differ in their specific applications and reactivity:
Cadmium Acetate: Used in electroplating and as a precursor for other cadmium compounds.
Cadmium Stearate: Employed as a stabilizer in plastics and as a lubricant.
Cadmium Oleate: Utilized in the production of cadmium-based pigments and coatings.
This compound is unique due to its specific ligand, isodecanoate, which imparts distinct solubility and reactivity characteristics compared to other cadmium carboxylates.
Propiedades
Número CAS |
93965-24-3 |
|---|---|
Fórmula molecular |
C20H38CdO4 |
Peso molecular |
454.9 g/mol |
Nombre IUPAC |
cadmium(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
FAZKBTBVXRTJLW-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



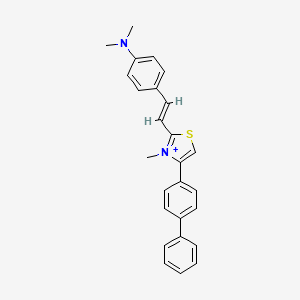
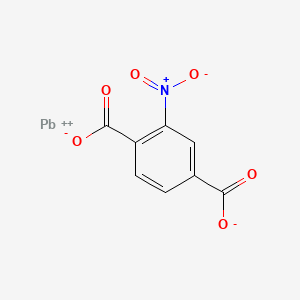

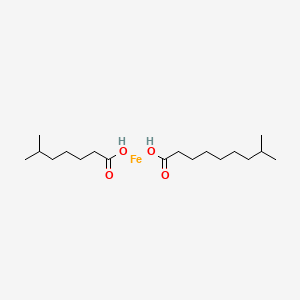

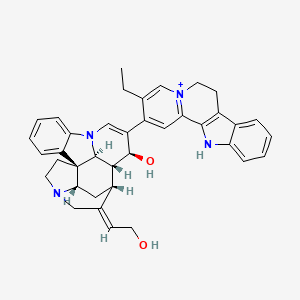
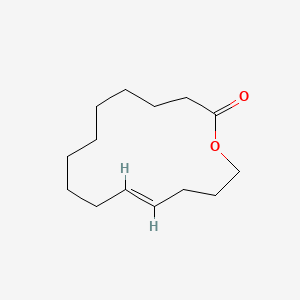
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)


